4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate
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Overview
Description
4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate is a complex organic compound that belongs to the class of liquid crystal compounds. These compounds are known for their unique properties, which make them useful in various scientific and industrial applications. The structure of this compound includes a phenyl ring substituted with an octylbenzoyl group and a bromononylbenzoate group, which contributes to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate typically involves multiple steps, including esterification and bromination reactions. The process begins with the esterification of 4-hydroxybenzoic acid with 4-octylbenzoyl chloride in the presence of a base such as pyridine. This is followed by the bromination of the resulting ester with 9-bromononanoyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Esterification and Hydrolysis: The ester groups in the compound can undergo esterification and hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent.
Esterification and Hydrolysis: Acidic or basic catalysts are used to facilitate these reactions. For esterification, reagents like sulfuric acid or hydrochloric acid are common, while hydrolysis may involve sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis of the ester groups can produce the corresponding carboxylic acids and alcohols.
Scientific Research Applications
4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex liquid crystal compounds and polymers.
Biology: The compound’s unique structure makes it useful in studying membrane dynamics and interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable liquid crystal phases.
Industry: It is used in the development of advanced materials for electronic displays and sensors.
Mechanism of Action
The mechanism of action of 4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate involves its ability to form liquid crystal phases. These phases exhibit unique optical and electrical properties, which are exploited in various applications. The compound interacts with other molecules through van der Waals forces and hydrogen bonding, leading to the formation of ordered structures. These interactions are crucial for its function in electronic displays and other applications.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Decyloxy)benzoyl]oxy}phenyl 4-(Decyloxy)benzoate
- 4-Pentylphenyl 4-(octyloxy)benzoate
- 4-(Pentyloxy)phenyl 4-(octyloxy)benzoate
Uniqueness
4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate is unique due to the presence of both an octylbenzoyl group and a bromononylbenzoate group. This combination imparts distinct liquid crystal properties, making it particularly useful in applications requiring specific optical and electrical characteristics. Compared to similar compounds, it offers enhanced stability and versatility in forming liquid crystal phases.
Properties
CAS No. |
877163-42-3 |
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Molecular Formula |
C37H47BrO4 |
Molecular Weight |
635.7 g/mol |
IUPAC Name |
[4-[4-(9-bromononyl)benzoyl]oxyphenyl] 4-octylbenzoate |
InChI |
InChI=1S/C37H47BrO4/c1-2-3-4-5-9-12-15-30-17-21-32(22-18-30)36(39)41-34-25-27-35(28-26-34)42-37(40)33-23-19-31(20-24-33)16-13-10-7-6-8-11-14-29-38/h17-28H,2-16,29H2,1H3 |
InChI Key |
SMNPHLKJAMZRSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCCCCCCCBr |
Origin of Product |
United States |
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